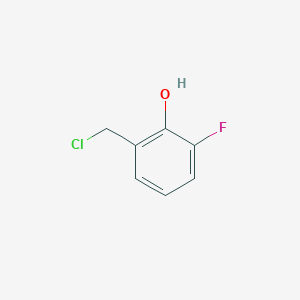

2-(Chloromethyl)-6-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6ClFO |

|---|---|

Molecular Weight |

160.57 g/mol |

IUPAC Name |

2-(chloromethyl)-6-fluorophenol |

InChI |

InChI=1S/C7H6ClFO/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2 |

InChI Key |

BHFTZXFBZWDDNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloromethyl 6 Fluorophenol

Strategic Approaches to Aryl Chloromethylation

A primary route for synthesizing 2-(chloromethyl)-6-fluorophenol is the direct chloromethylation of 2-fluorophenol (B130384). This reaction, a type of electrophilic aromatic substitution, introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring. The Blanc chloromethylation is a classic method for this transformation, utilizing formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst. wikipedia.orglibretexts.orgquimicaorganica.org

Elucidation of Reaction Mechanisms in Chloromethylation of Fluorophenols

The mechanism of chloromethylating 2-fluorophenol follows the general pathway of electrophilic aromatic substitution. chemistrytalk.org The reaction is initiated by the activation of formaldehyde by an acid catalyst, which generates a highly electrophilic species. This electrophile is typically a protonated formaldehyde molecule or a chlorocarbenium cation (ClCH₂⁺), especially when a strong Lewis acid like zinc chloride is used. wikipedia.orgwikiwand.com

The aromatic ring of 2-fluorophenol, activated by the hydroxyl group, acts as a nucleophile and attacks the electrophile. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comvanderbilt.edu Aromaticity is then restored by the loss of a proton from the ring, yielding a hydroxymethylated intermediate. This benzyl (B1604629) alcohol derivative is subsequently converted to the final chloromethylated product by reaction with hydrogen chloride. libretexts.orgalfa-chemistry.com However, phenols are highly activated substrates, which can lead to uncontrolled side reactions, such as further alkylation by the newly formed benzyl chloride, resulting in diarylmethane byproducts. wikipedia.orgwikiwand.com

Role of Lewis and Brønsted Acid Catalysis in Chloromethylation Reactions

Both Lewis and Brønsted acids are crucial in catalyzing chloromethylation reactions by enhancing the electrophilicity of the formaldehyde reagent.

Lewis Acids: Common Lewis acid catalysts include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). researchgate.netgoogle.com Zinc chloride is traditionally used in the Blanc reaction. wikipedia.orglibretexts.org These catalysts coordinate with the oxygen atom of the formaldehyde carbonyl group, which polarizes the C=O bond and makes the carbon atom significantly more susceptible to nucleophilic attack by the aromatic ring. libretexts.orgalfa-chemistry.com In some cases, the Lewis acid may facilitate the formation of more potent electrophiles like the chlorocarbenium cation. wikipedia.org

Brønsted Acids: Strong Brønsted acids such as sulfuric acid (H₂SO₄), phosphoric acid, and even strong organic acids like trifluoromethanesulfonic acid can also catalyze the reaction. researchgate.netresearchgate.net They function by protonating the formaldehyde, which, similar to Lewis acid coordination, activates it for the electrophilic attack. libretexts.org The choice of catalyst can influence the reaction rate and selectivity, and in some systems, a combination of catalysts or specific ionic liquids may be employed to optimize the reaction conditions. google.com

Table 1: Comparison of Catalysts in Aryl Chloromethylation

| Catalyst Type | Examples | Role in Reaction | Substrate Suitability |

|---|---|---|---|

| Lewis Acids | ZnCl₂, AlCl₃, SnCl₄ | Activates formaldehyde by coordination to the carbonyl oxygen, increasing carbon electrophilicity. wikipedia.orgalfa-chemistry.com | Broad applicability for various aromatic compounds. |

| Brønsted Acids | H₂SO₄, CF₃SO₃H | Protonates formaldehyde to generate a highly reactive electrophilic species. researchgate.netresearchgate.net | Effective for many aromatic systems; can assist in dehydrating intermediates. |

Regioselective Control in Aromatic Substitution Reactions

Achieving regioselective control is a significant challenge in the chloromethylation of 2-fluorophenol to produce the desired this compound isomer. The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring—the hydroxyl (-OH) group and the fluorine (-F) atom. chemistrytalk.org

Both the hydroxyl group and fluorine are ortho-para directors, meaning they activate the positions adjacent (ortho) and opposite (para) to them for electrophilic attack. chemistrytalk.orgyoutube.com

The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to its ortho and para positions.

In 2-fluorophenol, the two ortho positions relative to the hydroxyl group are C6 and C2 (which is occupied by fluorine). The para position is C4. The incoming chloromethyl group would be directed to the C4 and C6 positions. To synthesize this compound, the reaction must favor substitution at the C6 position. This is often sterically favored over the C4 position in some phenol (B47542) reactions. However, the formation of multiple isomers is a common outcome in such reactions, necessitating careful optimization of reaction conditions (e.g., catalyst, temperature, solvent) and subsequent purification steps to isolate the desired product. alfa-chemistry.comresearchgate.net

Fluorination Strategies for Phenolic Substrates

An alternative synthetic pathway to this compound involves the fluorination of a suitable phenolic precursor, such as 2-(chloromethyl)phenol. This approach can be broadly categorized into electrophilic and nucleophilic fluorination methods.

Electrophilic Fluorination Reagents and their Application in Phenol Derivatization

Electrophilic fluorination introduces a fluorine atom onto an electron-rich aromatic ring using a reagent that delivers an electrophilic fluorine equivalent ("F⁺"). wikipedia.org This method directly fluorinates the C-H bond of the phenol.

A variety of N-F reagents have been developed for this purpose, as they are generally more stable and safer to handle than elemental fluorine. wikipedia.org These reagents feature an electron-deficient fluorine atom attached to a nitrogen atom bearing electron-withdrawing groups. wikipedia.org

Table 2: Common Electrophilic Fluorination Reagents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A highly effective, stable, and commercially available cationic N-F reagent. wikipedia.orgdigitellinc.com |

| N-Fluorobenzenesulfonimide | NFSI | A neutral N-F reagent, effective for fluorinating a wide range of nucleophiles. wikipedia.org |

The mechanism of electrophilic fluorination is still a subject of some debate but is generally considered to proceed via an Sɴ2 or a single-electron transfer (SET) pathway. wikipedia.orgwikipedia.org In the context of phenols, the aromatic ring attacks the electrophilic fluorine atom of the N-F reagent, leading to the formation of the fluorinated product. researchgate.net However, a significant challenge with highly activated substrates like phenols is controlling regioselectivity and preventing dearomatization side reactions. nih.gov

Nucleophilic Fluorination Approaches and their Relevance to Aryl Fluoride (B91410) Synthesis

Nucleophilic fluorination offers a powerful alternative for synthesizing aryl fluorides, particularly from phenols. This strategy, often termed deoxyfluorination, involves replacing the phenolic hydroxyl group with a fluorine atom. Since the hydroxyl group is a poor leaving group, it must first be converted into a more reactive functional group.

A prominent modern method involves the in-situ conversion of the phenol to an aryl fluorosulfonate intermediate. acs.org This is achieved by reacting the phenol with sulfuryl fluoride (SO₂F₂). acs.orgumn.edu The resulting aryl fluorosulfonate is a highly effective electrophile. Subsequent reaction with a nucleophilic fluoride source, such as tetramethylammonium fluoride (NMe₄F), displaces the fluorosulfonate group to yield the desired aryl fluoride. acs.orgresearchgate.net

This two-step, one-pot procedure offers several advantages over traditional nucleophilic aromatic substitution (SɴAr) methods, including milder reaction conditions and a broader substrate scope. acs.org Computational studies suggest that the C-F bond formation likely proceeds through a concerted transition state rather than a discrete Meisenheimer intermediate. acs.orgacs.org This approach represents a significant advance over older methods like the Balz-Schiemann reaction or transition-metal-catalyzed fluorinations, which often have limitations in scope or require harsh conditions. nih.govharvard.edu

Table 3: Comparison of Nucleophilic Fluorination Methods for Phenols

| Method | Description | Reagents | Conditions | Advantages |

|---|---|---|---|---|

| Deoxyfluorination via Aryl Fluorosulfonate | Two-step, one-pot conversion of phenol to aryl fluoride. acs.orgumn.edu | 1. SO₂F₂ 2. NMe₄F | Often mild, room temperature to moderate heating. acs.org | Broad scope, mild conditions, avoids transition metals. acs.org |

| PhenoFluor™ Deoxyfluorination | Direct conversion using a specific reagent. | N,N'-diaryl-2-chloroimidazolium-based reagents. nih.govorganic-chemistry.org | Moderate to high temperatures. nih.govorganic-chemistry.org | Operationally simple, one-step from phenol. nih.gov |

| Pd-catalyzed Fluorination | Conversion of aryl triflates (derived from phenols) to aryl fluorides. | Pd catalyst, fluoride source (e.g., CsF). acs.orgnih.gov | Anhydrous conditions, specific ligands required. nih.govharvard.edu | Effective for certain substrates. |

Green Chemistry Principles in Fluorination Processes

The integration of green chemistry principles into fluorination processes is pivotal for developing sustainable synthetic routes to fluorinated phenols. Traditional methods often rely on hazardous reagents, such as anhydrous hydrogen fluoride (HF), and energy-intensive conditions. Modern approaches focus on mitigating these issues by employing safer reagents, reducing waste, and improving energy efficiency.

Key green strategies in the fluorination of phenolic compounds include:

Safer Fluorinating Agents: There is a significant shift towards using less hazardous and more manageable fluorinating agents. Electrophilic fluorinating reagents like Selectfluor™ (F-TEDA-BF4) are widely used due to their stability, efficiency, and ease of handling compared to elemental fluorine. arkat-usa.org Nucleophilic fluorination methods are also evolving, with research focusing on alternatives to traditional reagents that require harsh conditions. nih.gov For instance, air-stable and moisture-insensitive reagents have been developed for the deoxyfluorination of phenols, offering a scalable and cost-efficient protocol that avoids anhydrous solvents. organic-chemistry.orgnih.gov

Solvent-Free or Greener Solvents: A crucial aspect of green chemistry is the reduction or elimination of toxic organic solvents. Research has demonstrated successful solid-state aromatic nucleophilic fluorination using potassium fluoride (KF) in a mechanochemical protocol, which completely avoids high-boiling, toxic solvents like DMSO. rsc.orgrsc.org This solvent-free method is not only more environmentally friendly but also simplifies product purification. rsc.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. Catalytic methods for C-H functionalization and fluorination of phenols are being explored to increase efficiency and reduce waste. rsc.orgrsc.org For example, photoredox catalysis can generate highly reactive intermediates that trap even poorly nucleophilic fluoride under very mild conditions, providing a pathway to aliphatic fluorides. princeton.edu

Energy Efficiency: Modern methods aim to conduct reactions at ambient temperature and pressure to minimize energy consumption. The development of highly reactive fluorinating agents and catalysts allows many transformations to occur under milder conditions than previously possible. nih.govorganic-chemistry.org

The application of these principles not only reduces the environmental impact but also enhances the safety and economic viability of producing complex molecules like this compound.

Multi-Step Convergent and Divergent Synthetic Routes

The synthesis of a polysubstituted aromatic compound like this compound often requires a multi-step approach to control the regiochemistry of the substituents. Both convergent and divergent strategies can be employed to enhance synthetic efficiency.

Divergent Synthesis: A divergent strategy starts from a common intermediate that is elaborated into a variety of different products. researchgate.netwikipedia.org For example, a core intermediate like 2-fluoro-6-halophenol could be synthesized and then "diverge" into different final products through various functionalization reactions, one of which could be chloromethylation to yield this compound. This approach is particularly useful for creating libraries of related compounds for screening purposes. wikipedia.org

A plausible and documented pathway for synthesizing related compounds involves the sequential introduction of functional groups onto a phenol precursor. A patented method for producing the closely related 2-fluoro-6-chlorophenol starts with o-fluorophenol. google.com This process exemplifies a regioselective, multi-step synthesis involving key functional group interconversions: google.com

Sulfonation: o-Fluorophenol is first reacted with a sulfonating agent, such as concentrated sulfuric acid. The sulfonic acid group acts as a bulky directing group, guiding the subsequent chlorination to the desired ortho position.

Chlorination: The sulfonated intermediate is then treated with a chlorinating agent. The presence of the hydroxyl and sulfonic acid groups directs the chlorine atom to the C6 position.

Hydrolysis (Desulfonation): The final step involves the removal of the sulfonic acid group through hydrolysis, yielding the target 2-fluoro-6-chlorophenol. google.com

To arrive at this compound, an additional chloromethylation step would be required. The Blanc chloromethylation reaction, which uses formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride, is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org The precise order of these halogenation and functionalization steps is critical to achieve the correct isomer. google.com

Another potential route involves the direct chlorination of o-fluorophenol using an agent like sodium hypochlorite. guidechem.com Subsequent functionalization, such as chloromethylation, would then be performed on the resulting 2-chloro-6-fluorophenol (B1225318) intermediate. guidechem.com

While this compound itself is not chiral, its structure serves as a scaffold for the synthesis of chiral derivatives. The development of stereoselective methods is crucial in medicinal and materials chemistry. Enantioselective synthesis can be achieved by introducing a chiral center through the functionalization of the phenol or the chloromethyl group.

For instance, the C-H functionalization of phenols using various catalysts can lead to the formation of chiral products. rsc.orgnih.govnih.gov Organocatalysts and transition-metal catalysts have been successfully employed for the enantioselective alkylation or arylation of phenols at the ortho-position. rsc.orgacs.org While specific examples for this compound are not prominent in the literature, the principles of asymmetric catalysis on phenolic substrates are well-established.

Furthermore, dearomatization of phenols through enantioselective fluorination can generate fluorinated cyclohexadienones, which are valuable chiral building blocks. nih.gov These stereochemically rich products can be further elaborated, demonstrating a pathway from achiral phenols to complex chiral molecules. nih.gov The chloromethyl group could also be a site for stereoselective transformations, potentially being converted into a chiral secondary alcohol or other functional groups through nucleophilic substitution followed by stereoselective reduction.

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods for the synthesis of fine chemicals like this compound, particularly concerning safety, efficiency, and scalability. researchgate.netmt.commt.com

Key benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: The synthesis may involve hazardous reagents or highly exothermic steps. Flow reactors handle only small volumes of material at any given time, which drastically improves heat transfer and minimizes the risk of thermal runaways. mt.comvapourtec.com This is crucial when dealing with potentially unstable intermediates.

Precise Reaction Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. mt.comneuroquantology.com This level of control leads to higher yields, improved selectivity, and fewer impurities compared to batch processes. mt.comneuroquantology.com

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). researchgate.net This avoids the complex and often unpredictable challenges of scaling up batch reactors.

Multi-step Integration: Flow chemistry is exceptionally well-suited for telescoping multi-step syntheses. mdpi.comaurigeneservices.com The entire sequence, from the initial fluorination or chlorination of a precursor to the final chloromethylation, can potentially be integrated into a single, continuous process. aurigeneservices.com This eliminates the need to isolate and purify intermediates at each stage, saving time, reducing solvent waste, and minimizing manual handling of potentially hazardous compounds. mdpi.com

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates has increasingly adopted continuous manufacturing, demonstrating its robustness and efficiency. scispace.comd-nb.info Applying this technology to the production of this compound could lead to a safer, more cost-effective, and sustainable manufacturing process. neuroquantology.com

Chemical Reactivity and Derivatization Strategies of 2 Chloromethyl 6 Fluorophenol

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a key site for nucleophilic attack, owing to the polarized carbon-chlorine bond. This facilitates the displacement of the chloride ion by a wide variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is central to the derivatization of 2-(chloromethyl)-6-fluorophenol.

Substitution with Oxygen Nucleophiles (e.g., Etherification, Esterification)

Oxygen-based nucleophiles readily react with this compound to form ethers and esters. For instance, in the presence of a base, phenols and alcohols can be O-alkylated to produce the corresponding ethers. Similarly, carboxylic acids, in the form of their carboxylate salts, can displace the chloride to yield esters.

A general method for the monofluoromethylation of various phenol (B47542) derivatives using chlorofluoromethane (B1204246) (CH₂ClF) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) has been described, affording the corresponding fluoromethyl ethers in excellent yields (86–95%). cas.cn While this specific study does not use this compound as the starting material, the principle of etherification at a benzylic position is well-established.

The esterification can be achieved by reacting this compound with a carboxylic acid or its salt. For example, reaction with benzoic acid in the presence of a base like sodium bicarbonate can lead to the formation of the corresponding benzoate (B1203000) ester. osti.gov

Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Product | Reaction Conditions |

| Phenol (generic) | 2-(phenoxymethyl)-6-fluorophenol | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

| Acetic Acid | (2-hydroxy-3-fluorobenzyl) acetate | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

Substitution with Nitrogen Nucleophiles (e.g., Amination, Formation of Heterocycles)

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the benzylic chloride to form the corresponding aminomethyl derivatives. This amination reaction is a fundamental step in the synthesis of various biologically active molecules. For example, the reaction with a primary amine (R-NH₂) would yield 2-((alkylamino)methyl)-6-fluorophenol. A commercially available example is 2-(aminomethyl)-6-fluorophenol (B1373377) hydrochloride, which is a product of such a reaction. sigmaaldrich.com

Furthermore, the reactivity of the chloromethyl group can be harnessed for the construction of nitrogen-containing heterocyclic systems. mdpi.com Intramolecular or intermolecular cyclization reactions involving a nitrogen nucleophile can lead to the formation of various ring structures. For example, reaction with a suitable bifunctional reagent could lead to the formation of benzodiazepines or other related heterocycles. mdpi.com

Table 2: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Product | Potential Application |

| Ammonia | 2-(Aminomethyl)-6-fluorophenol | Pharmaceutical intermediate |

| Dimethylamine | 2-((Dimethylamino)methyl)-6-fluorophenol | Synthetic building block |

| Hydrazine | 2-(Hydrazinylmethyl)-6-fluorophenol | Precursor for heterocycle synthesis |

Substitution with Sulfur and Phosphorus Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are highly effective in displacing the chloride from this compound. libretexts.orgmsu.edu Thiolate anions (RS⁻), in particular, are excellent nucleophiles and react readily to form the corresponding thioethers (sulfides). msu.edu The reactivity of various sulfur nucleophiles has been studied, with the general trend showing high reactivity for species like sulfite (B76179) and thiomethoxide ions. rsc.org

Phosphorus nucleophiles, such as phosphines and phosphites, can also participate in substitution reactions. For instance, triphenylphosphine (B44618) can react with benzylic halides to form phosphonium (B103445) salts, which are valuable intermediates in organic synthesis, notably in the Wittig reaction. msu.edu

Table 3: Examples of Nucleophilic Substitution with Sulfur and Phosphorus Nucleophiles

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The aromatic ring of this compound is susceptible to electrophilic attack, leading to the substitution of a hydrogen atom on the ring. The regioselectivity and rate of these reactions are governed by the electronic effects of the existing substituents: the hydroxyl (-OH), fluoro (-F), and chloromethyl (-CH₂Cl) groups.

Influence of Fluoro and Chloromethyl Substituents on Ring Activation/Deactivation and Regioselectivity

The hydroxyl group is a powerful activating group and an ortho-, para-director due to its strong electron-donating resonance effect. The fluorine atom exhibits a dual role: it is strongly electron-withdrawing by induction (-I effect) but electron-donating by resonance (+R effect). researchgate.netstackexchange.comresearchgate.net In electrophilic aromatic substitution, the resonance effect of fluorine often directs incoming electrophiles to the para position. researchgate.netresearchgate.net

The chloromethyl group is generally considered to be an electron-donating group, likely due to hyperconjugation, although it is less activating than a simple methyl group. stackexchange.com It also directs incoming electrophiles to the ortho and para positions. stackexchange.com The steric bulk of the chloromethyl group may hinder attack at the adjacent ortho position. stackexchange.com

Considering the combined effects in this compound, the powerful activating and directing effect of the hydroxyl group will likely dominate. The fluorine and chloromethyl groups will modulate this effect. The most probable sites for electrophilic attack would be the positions para and ortho to the hydroxyl group.

Nitration and Sulfonation Pathways

Nitration and sulfonation are classic examples of electrophilic aromatic substitution reactions. total-synthesis.commasterorganicchemistry.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Sulfonation involves the use of fuming sulfuric acid (H₂SO₄/SO₃) to generate SO₃ as the electrophile. masterorganicchemistry.com

For this compound, nitration would be expected to occur primarily at the position para to the strongly activating hydroxyl group. A patent describing the nitration of 2,6-dichlorophenol (B41786) using an aqueous solution of nitric acid in a water-immiscible non-polar aprotic solvent to yield 2,6-dichloro-4-nitrophenol (B181596) suggests a similar regioselectivity could be expected. google.com

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(Chloromethyl)-6-fluoro-4-nitrophenol |

| Sulfonation | Fuming H₂SO₄ | 3-(Chloromethyl)-5-fluoro-4-hydroxybenzenesulfonic acid |

Acylation and Alkylation Reactions of the Chloromethyl Group

The chloromethyl group in this compound serves as a key electrophilic site, susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups through acylation and alkylation, expanding the molecular complexity and providing access to a wide array of derivatives.

Acylation Reactions: While direct acylation of the chloromethyl group with carboxylate salts to form esters is a plausible transformation, specific literature examples for this compound are not extensively documented. In principle, the reaction would proceed via an SN2 mechanism, where a carboxylate anion displaces the chloride ion. The electron-withdrawing nature of the fluorine and hydroxyl groups on the aromatic ring can influence the reactivity of the benzylic chloride.

Alkylation Reactions: The chloromethyl group readily participates in alkylation reactions with various nucleophiles. For instance, it can react with alkoxides or phenoxides to form ethers, with thiolates to generate thioethers, and with amines to produce substituted benzylamines. These transformations typically proceed under basic conditions to generate the requisite nucleophile. The reactivity of the chloromethyl group in such SN2 reactions is a cornerstone of its synthetic utility.

Phenolic Hydroxyl Group Transformations

The phenolic hydroxyl group of this compound offers another avenue for derivatization, primarily through reactions that target the acidic proton and the nucleophilic oxygen atom.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group can be readily converted into an ether functionality through O-alkylation. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol with a suitable base, such as a carbonate or hydroxide, followed by the reaction of the resulting phenoxide with an alkyl halide. youtube.com For instance, the O-alkylation of the related 2-chloro-6-fluorophenol (B1225318) has been reported in a patent, demonstrating the feasibility of this reaction on a similar scaffold. The choice of solvent can be crucial in directing the outcome of the reaction, with aprotic solvents generally favoring O-alkylation. organic-chemistry.org

O-Acylation: The synthesis of phenyl esters from this compound can be achieved through O-acylation. This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a base. The base, which can range from a mild amine to a stronger hydroxide, serves to deprotonate the phenol, increasing its nucleophilicity towards the acylating agent. researchgate.net The reaction is often rapid and can be performed under relatively mild conditions.

| Transformation | Reagent(s) | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

| O-Acylation | Acyl chloride/Anhydride, Base | Ester |

Formation of Phenol Derivatives with Tunable Electronic Properties

The derivatization of the phenolic hydroxyl group allows for the fine-tuning of the electronic properties of the entire molecule. The introduction of electron-donating groups, such as alkyl ethers, increases the electron density of the aromatic ring. Conversely, the attachment of electron-withdrawing groups, like esters, decreases the electron density. This modulation of electronic properties is crucial in the design of molecules for specific applications, such as in the development of bioactive compounds or functional materials, where the electronic nature of the aromatic system can significantly influence its interactions and reactivity.

Reduction and Oxidation Chemistry of the Compound

Catalytic Hydrogenation of Aromatic Ring (if applicable)

The catalytic hydrogenation of the aromatic ring of this compound to the corresponding cyclohexyl derivative is a potential transformation, although specific examples in the literature are scarce. Generally, the hydrogenation of aromatic rings requires forcing conditions, such as high pressures of hydrogen gas and the use of active metal catalysts like rhodium, ruthenium, or platinum. tcichemicals.com The presence of other reducible functional groups, namely the chloromethyl group, would present a chemoselectivity challenge. The benzylic chloride is susceptible to hydrogenolysis, which would lead to the formation of 2-fluoro-6-methylphenol. Achieving selective hydrogenation of the aromatic ring without affecting the chloromethyl group would likely require careful selection of the catalyst and reaction conditions.

Selective Reduction of Specific Functionalities (if applicable)

The selective reduction of the chloromethyl group in the presence of the aromatic ring and the phenolic hydroxyl group is a more feasible transformation. The benzylic chloride can be reduced to a methyl group through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst. This reaction, known as hydrogenolysis, is a common method for the dehalogenation of benzylic halides. The conditions for this reduction are typically milder than those required for aromatic ring hydrogenation.

Alternatively, hydride-based reducing agents could potentially be employed for the selective reduction of the chloromethyl group, although the acidic nature of the phenolic proton would need to be considered, as it would react with strong hydride reagents.

Oxidative Coupling Reactions of this compound

The investigation into the chemical reactivity of this compound reveals a notable gap in the scientific literature regarding its specific behavior in oxidative coupling reactions. As of the current body of research, detailed studies focusing exclusively on the oxidative coupling of this particular compound, either through self-coupling or cross-coupling reactions, have not been extensively reported.

However, the general principles of oxidative coupling in substituted phenols provide a theoretical framework for predicting the potential reactivity of this compound. nih.govwikipedia.org Oxidative coupling reactions of phenols are fundamental processes for forming carbon-carbon (C-C) or carbon-oxygen (C-O) bonds, leading to the synthesis of biphenols, diphenoquinones, and poly(phenylene oxide)s. wikipedia.orggoogle.com These reactions are typically catalyzed by transition metal complexes, with copper, iron, and vanadium being common examples. wikipedia.org

The reactivity of a phenol in oxidative coupling is governed by the electronic and steric effects of its substituents. In the case of this compound, the molecule possesses a fluorine atom and a chloromethyl group at the ortho positions relative to the hydroxyl group. The para position is unsubstituted, which is a critical factor for potential C-C bond formation.

The mechanism of these reactions generally involves the one-electron oxidation of the phenol to a phenoxy radical. The distribution of spin density in this radical intermediate determines the regioselectivity of the coupling. For most phenols, the highest spin density is located at the ortho and para positions. Given that both ortho positions in this compound are substituted, the primary site for C-C coupling would be expected to occur at the unsubstituted para position. This would lead to the formation of a biphenol linked at the carbons para to the hydroxyl groups.

The presence of the electron-withdrawing fluorine and chlorine (in the chloromethyl group) atoms would influence the oxidation potential of the phenolic hydroxyl group. These substituents generally make the phenol more difficult to oxidize compared to unsubstituted phenol. However, once the phenoxy radical is formed, they can also influence the subsequent coupling steps.

While specific experimental data for this compound is not available, a general representation of a potential oxidative coupling reaction is presented below. This is a theoretical pathway based on known reactivity of similar phenolic compounds.

Table 1: Theoretical Oxidative Coupling Product of this compound

| Reactant | Potential Product (via para-para C-C coupling) |

| This compound | 4,4'-Dihydroxy-3,3'-bis(chloromethyl)-5,5'-difluorobiphenyl |

It is important to emphasize that the feasibility and outcome of such a reaction would be highly dependent on the specific catalyst system and reaction conditions employed. google.comgoogle.com Issues of selectivity, such as the competition between C-C and C-O coupling, would also need to be considered. wikipedia.org In some cases, polymerization can occur, leading to poly(phenylene oxide) type structures, especially if the reaction conditions favor C-O bond formation.

Further experimental investigation is required to fully elucidate the behavior of this compound in oxidative coupling reactions and to determine the optimal conditions for achieving selective synthesis of coupled products. Without such dedicated studies, any discussion on its reactivity in this context remains speculative and based on the established principles of phenol chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 2-(Chloromethyl)-6-fluorophenol, ¹H, ¹³C, and ¹⁹F NMR are all critical for its unambiguous identification.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Studies for Isomer Differentiation and Stereochemical Assignments

High-resolution 1D-NMR spectra provide precise information on chemical shifts, signal integrations, and coupling constants, which are fundamental for distinguishing between isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the benzylic protons of the chloromethyl group. The aromatic region (typically 6.5-8.0 ppm) would be complex due to the substitution pattern. docbrown.info The electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the hydroxyl group influence the chemical shifts of the three adjacent aromatic protons. nailib.com The chloromethyl protons (-CH₂Cl) are expected to appear as a singlet around 4.5-4.8 ppm. chemicalbook.comchemicalbook.com The phenolic -OH proton signal can vary in chemical shift (typically 3-8 ppm) and is often broad, but its position can be confirmed by D₂O exchange. pressbooks.publibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the fluorine atom will show a large C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the attached substituents (-OH, -F, -Cl, -CH₂Cl). The carbon of the chloromethyl group is anticipated to resonate in the range of 40-50 ppm.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. wikipedia.org The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aryl fluorides. The precise shift and its coupling to nearby protons (³JHF and ⁴JHF) are highly diagnostic for confirming the substitution pattern on the aromatic ring. rsc.org

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Ar-H | 6.8 - 7.5 | 115 - 130 | Complex splitting pattern expected. Shifts influenced by all substituents. |

| -OH | 3.0 - 8.0 | N/A | Broad singlet, position is concentration and solvent dependent. Disappears on D₂O exchange. pressbooks.publibretexts.org |

| -CH₂Cl | ~4.7 | 40 - 46 | Expected to be a singlet in the ¹H spectrum. chemicalbook.com |

| C-OH | N/A | 145 - 155 | Deshielded due to oxygen attachment. |

| C-F | N/A | 150 - 160 (d) | Large one-bond C-F coupling (¹JCF) is characteristic. |

| C-Cl | N/A | 120 - 130 | Chemical shift influenced by the halogen. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. pitt.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin coupling networks. For this compound, it would primarily show cross-peaks between the adjacent aromatic protons, confirming their connectivity on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond C-H coupling). columbia.edu This would definitively link the aromatic proton signals to their respective carbon signals and, crucially, confirm the assignment of the -CH₂Cl group by showing a cross-peak between the singlet at ~4.7 ppm and the carbon signal at ~45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for establishing long-range connectivity (2-4 bonds). columbia.edu Expected key correlations would include:

The protons of the -CH₂Cl group correlating to the aromatic carbons C1, C2, and C6.

The aromatic protons correlating to neighboring and distant ring carbons, which helps to unambiguously place the substituents.

The hydroxyl proton potentially showing correlations to adjacent carbons (C1, C2), confirming its position. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, irrespective of bonding. It would be useful to confirm the conformation, for example, by observing a cross-peak between the protons of the -CH₂Cl group and the aromatic proton at the C3 position.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. Data from related phenols like 2-chlorophenol (B165306) and fluorophenols provide a strong basis for these assignments. nist.govacs.org A broad band for the O-H stretch is expected due to hydrogen bonding. pressbooks.pub The C-F and C-Cl stretches, along with aromatic C-H and C=C vibrations, would also be present in the fingerprint region. chemicalbook.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200 - 3550 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C stretch | 1450 - 1600 | Medium, Multiple Bands |

| C-F stretch | 1200 - 1300 | Strong |

| C-O stretch (phenol) | 1180 - 1260 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Raman Spectroscopy for Molecular Structure and Bonding Insights

Raman spectroscopy provides information that is complementary to IR spectroscopy. researchgate.net While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving less polar groups often show strong Raman signals. For this compound, symmetric aromatic ring breathing modes would be expected to be prominent in the Raman spectrum. The C-Cl and C-F bonds would also produce characteristic Raman signals, offering a more complete vibrational picture of the molecule. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry provides the molecular weight of a compound and reveals its fragmentation pattern upon ionization, which aids in structural confirmation. The molecular weight of this compound (C₇H₆ClFO) is approximately 160.58 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 160 (for ³⁵Cl) and 162 (for ³⁷Cl) with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound. The fragmentation is likely to proceed through several key pathways based on the analysis of related compounds like chlorophenols and benzyl (B1604629) chlorides. rsc.orgmassbank.eunist.gov

Predicted Fragmentation Pathways:

Loss of a chlorine radical from the chloromethyl group: This would lead to a significant fragment ion [M - Cl]⁺ at m/z 125. This is often a favorable fragmentation for benzyl chlorides. chemicalbook.com

Loss of the chloromethyl radical: Cleavage of the C-C bond between the ring and the side chain would result in the [M - CH₂Cl]⁺ fragment at m/z 111.

Loss of HCl: A common fragmentation pathway for ortho-substituted phenols, leading to a benzyne-type radical cation [M - HCl]⁺ at m/z 124. rsc.org

Loss of CO: Following initial fragmentation, the resulting phenolic structures can lose a molecule of carbon monoxide, a characteristic fragmentation for phenols, leading to cyclopentadienyl-type ions. libretexts.orgnist.gov

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 160/162 | [C₇H₆ClFO]⁺ | Molecular Ion (M⁺) |

| 125 | [M - Cl]⁺ | Loss of Cl radical from the side chain |

| 124 | [M - HCl]⁺ | Elimination of hydrogen chloride |

| 111 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical |

| 99 | [M - CO - Cl]⁺ | Loss of CO from the [M - Cl]⁺ fragment |

X-ray Crystallography for Solid-State Molecular Architecture (for crystal forms or derivatives)

The detailed crystallographic data for this derivative are presented in the interactive table below.

Interactive Table of Crystallographic Data for Bis{2-bromo-4-chloro-6-[2-(phenylsulfonyl)hydrazonomethyl]phenolato-κ2 N,O 1}copper(II) nih.gov

| Parameter | Value |

| Empirical Formula | C₂₆H₁₈Br₂Cl₂CuN₄O₆S₂ |

| Formula Weight | 840.82 |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| Unit Cell Dimensions | |

| a (Å) | 8.0688 (1) |

| b (Å) | 8.2755 (1) |

| c (Å) | 11.7386 (2) |

| Unit Cell Angles | |

| α (°) | 95.955 (1) |

| β (°) | 90.133 (1) |

| γ (°) | 115.159 (1) |

| Volume (ų) | 704.70 (2) |

| Z | 1 |

| Temperature (K) | 100 (2) |

| Radiation | Mo Kα |

| Density (calculated) (Mg m⁻³) | 1.981 |

| Absorption Coefficient (mm⁻¹) | 4.00 |

| Reflections Collected | 8995 |

| Independent Reflections | 3214 |

| Rint | 0.017 |

| Final R indices [I > 2σ(I)] | R1 = 0.021, wR2 = 0.061 |

| Goodness-of-fit on F² | 1.05 |

This structural information highlights how the interplay of coordination chemistry and non-covalent interactions, such as hydrogen bonding, governs the three-dimensional arrangement of substituted phenol (B47542) derivatives in the solid state. The presence of bulky and electronegative substituents on the phenolic ring significantly influences these packing motifs.

Computational and Theoretical Investigations of 2 Chloromethyl 6 Fluorophenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the molecular system of 2-(Chloromethyl)-6-fluorophenol. These calculations provide a detailed picture of the molecule's electronic architecture and energy states. A study on the related compound 2,6-dichloro-4-fluoro phenol (B47542) utilized DFT/B3LYP methods with a 6-311+G (d, p) basis set to determine its optimal molecular geometry and electronic properties. karazin.ua Similar methodologies are applied to this compound to derive its structural and electronic characteristics.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals (MOs). The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. karazin.ua

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, which are electron-rich areas. The LUMO, conversely, is likely centered on the aromatic ring and the chloromethyl group, indicating regions susceptible to nucleophilic attack. The energy of these orbitals and the gap between them can be calculated to predict the molecule's reactivity. A smaller gap suggests higher reactivity.

Table 1: Representative Frontier Orbital Data for Substituted Phenols

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 4.5 to 6.0 |

Note: These values are representative and derived from DFT calculations on structurally similar phenolic compounds. Actual values for this compound would require specific calculation.

Reactivity descriptors derived from quantum chemical calculations provide quantitative measures of where a chemical reaction is likely to occur on a molecule.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scienceopen.com For this compound, the MEP map would show a negative potential (typically colored red) around the highly electronegative oxygen and fluorine atoms, indicating these are sites prone to electrophilic attack. researchgate.netresearchgate.net A positive potential (blue) would be expected around the hydroxyl hydrogen and the hydrogen atoms of the chloromethyl group, highlighting them as sites for nucleophilic interaction. scienceopen.com

Fukui Functions: The Fukui function is a more sophisticated reactivity indicator that quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.netuchile.cl It helps to pinpoint the most reactive atomic sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.net For this compound, Fukui analysis would likely identify the carbon atom of the chloromethyl group as a primary site for nucleophilic attack, while the oxygen and specific carbons on the aromatic ring would be highlighted as sites for electrophilic attack.

Table 2: Predicted Local Reactivity Descriptors for this compound

| Atom/Group | Predicted Reactive Site for | Rationale |

|---|---|---|

| Hydroxyl Oxygen | Electrophilic Attack | High electron density and negative electrostatic potential. researchgate.net |

| Aromatic Ring Carbons | Electrophilic Attack | Pi-electron system, with specific positions activated by the -OH and -F groups. |

| Chloromethyl Carbon | Nucleophilic Attack | Electron-withdrawing effect of the chlorine atom creates a partial positive charge. |

| Fluorine Atom | Electrophilic Attack | High electronegativity leads to a region of negative potential. scienceopen.com |

Note: This table is based on general principles of chemical reactivity and data from similar molecules.

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-C bond of the chloromethyl group and the C-O bond of the hydroxyl group, gives rise to different conformers. Conformational analysis involves calculating the potential energy of the molecule as a function of these rotational angles to identify the most stable, low-energy conformations (energy minima). This analysis is crucial as the reactivity and physical properties of the molecule can be dependent on its preferred shape. The presence of intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent fluorine or chloromethyl group is a key factor that would be investigated to determine the most stable conformer.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can map out the entire energy landscape of a chemical reaction, providing a step-by-step understanding of the mechanism. This includes identifying intermediates, transition states, and the activation energies required for the reaction to proceed.

The synthesis of this compound likely involves the chloromethylation of 2-fluorophenol (B130384).

Chloromethylation: The chloromethylation of aromatic compounds is a classic electrophilic aromatic substitution. dur.ac.uk The mechanism typically involves the in-situ formation of an electrophile, such as the chloromethyl cation ([CH₂Cl]⁺) or a related species, from formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. dur.ac.ukresearchgate.net Computational modeling of this step would involve:

Calculating the structure and energy of the electrophile.

Modeling the attack of the electron-rich 2-fluorophenol ring on the electrophile to form a sigma complex (arenium ion intermediate).

Analyzing the transition state for this step to determine the activation energy.

Modeling the final deprotonation step to restore aromaticity and form the product.

Fluorination: Alternatively, the synthesis could involve the fluorination of a precursor like 2-(chloromethyl)phenol. Modern deoxyfluorination reactions often proceed via complex mechanisms. nih.govharvard.eduorganic-chemistry.org For instance, reagents like PhenoFluor convert phenols into aryl fluorides. organic-chemistry.org Mechanistic studies propose the formation of a 2-phenoxy-imidazolium intermediate, where a subsequent nucleophilic attack by fluoride (B91410) displaces the phenoxy group. nih.govharvard.edu Computational modeling can validate such proposed mechanisms by calculating the energies of intermediates and transition states, confirming the feasibility of the reaction pathway.

Regioselectivity: A critical aspect of the synthesis of this compound from 2-fluorophenol is regioselectivity—predicting where the chloromethyl group will attach to the aromatic ring. The hydroxyl (-OH) and fluoro (-F) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. In 2-fluorophenol, the hydroxyl group is a much stronger activating group than fluorine. Therefore, it will primarily direct the incoming electrophile. The positions ortho and para to the hydroxyl group are C6, C4, and C2 (which is already substituted with fluorine). The hydroxyl group's strong directing effect, combined with steric hindrance from the adjacent fluorine at C2, strongly favors substitution at the other ortho position, C6. Computational calculations of the transition state energies for attack at the different ring positions would quantitatively confirm that substitution at C6 has the lowest activation barrier, thus predicting the high regioselectivity of this reaction. nih.govmdpi.com

Stereoselectivity: Since no new chiral centers are formed in the synthesis of this compound, stereoselectivity is not a factor in this particular reaction.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. For this compound, QSRR models can provide valuable insights into its reactivity profile, enabling the prediction of its behavior in various reactions and guiding the synthesis of new derivatives with desired properties.

Correlating Structural Parameters with Chemical Reactivity

The reactivity of this compound is governed by the electronic and steric effects of its substituents: the hydroxyl (-OH), the chloromethyl (-CH₂Cl), and the fluorine (-F) groups, all positioned on the aromatic ring. QSRR models quantify these effects by correlating molecular descriptors with experimentally determined or computationally calculated reactivity measures, such as reaction rates or equilibrium constants.

The Hammett equation is a fundamental tool in QSRR, relating the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ). wikipedia.orgutexas.edu The equation is given by:

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted reactant.

The substituent constants, σ, reflect the electronic influence of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. utexas.edu For this compound, both the fluorine and chloromethyl groups are electron-withdrawing. The fluorine atom exerts a strong inductive effect (-I) and a weaker resonance effect (+R). The chloromethyl group is also primarily an inductive electron-withdrawing group.

The position of the substituents is crucial. The Hammett equation is most directly applicable to meta and para substituents. wikipedia.org Ortho substituents, as in the case of this compound, often deviate from the linear relationship due to steric hindrance and direct field effects, necessitating more complex models or specialized ortho-substituent constants. nih.gov

Key structural parameters used in QSRR studies for phenolic compounds include:

Hammett Constants (σ): These quantify the electron-donating or electron-withdrawing nature of the substituents. For the substituents in this compound, the constants indicate their electron-withdrawing character.

pKₐ: The acidity of the phenolic hydroxyl group is a direct measure of its reactivity, particularly in base-catalyzed reactions. Electron-withdrawing groups increase the acidity (lower pKₐ) of the phenol. jst.go.jp

Quantum Chemical Descriptors: These are derived from computational chemistry calculations and provide detailed electronic and structural information. usda.gov Important descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the electron-donating and electron-accepting abilities of the molecule, respectively.

Bond Dissociation Enthalpy (BDE): The O-H BDE is a critical parameter for predicting the antioxidant activity and reactivity in radical reactions. nih.govnih.gov

Atomic Charges: The partial charges on the atoms of the molecule can indicate the most likely sites for electrophilic or nucleophilic attack. usda.gov

The following table presents a selection of Hammett constants for substituents relevant to this compound. Note that specific ortho-constants are often context-dependent.

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -CH₂Cl | 0.09 | 0.12 |

| -OH | 0.10 | -0.37 |

Data sourced from various compilations of Hammett constants. viu.castenutz.eu

These parameters can be used to build a multilinear regression model of the form:

log(Reactivity) = c₀ + c₁(σ) + c₂(pKₐ) + c₃(HOMO) + ...

The coefficients (cᵢ) are determined by fitting the equation to experimental data for a series of related phenolic compounds. Such a model would allow for the prediction of the reactivity of this compound in a given reaction.

Predictive Models for Derivative Synthesis

Building on the principles of QSRR, predictive models can be developed to guide the synthesis of derivatives of this compound. These models are particularly useful for optimizing reaction conditions and for the in silico design of novel molecules with specific reactivity profiles. uvic.ca The development of such models generally follows these steps:

Data Collection: A dataset of reactions involving a series of substituted phenols, including information on reactants, products, yields, and reaction conditions, is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each reactant and product. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), or neural networks, are used to build a model that correlates the descriptors with the reaction outcome (e.g., yield or reaction rate). nih.govnih.gov

Validation: The model is rigorously validated using internal and external validation techniques to ensure its robustness and predictive power. mdpi.com

For the synthesis of derivatives of this compound, a predictive model could be used to explore the outcomes of various synthetic transformations, such as:

Etherification of the hydroxyl group: Predicting the rate of reaction with different alkylating agents.

Nucleophilic substitution of the chloromethyl group: Predicting the yield of the reaction with various nucleophiles.

Electrophilic aromatic substitution: Predicting the regioselectivity and rate of reaction with different electrophiles.

The following table illustrates a hypothetical dataset that could be used to build a predictive model for the etherification of substituted phenols.

| Phenol Derivative | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | pKₐ | Hammett σ_para |

| 4-Fluorophenol | Methyl Iodide | Acetone | 50 | 85 | 9.95 | 0.06 |

| 4-Chlorophenol | Methyl Iodide | Acetone | 50 | 82 | 9.41 | 0.23 |

| 4-Bromophenol | Methyl Iodide | Acetone | 50 | 80 | 9.34 | 0.23 |

| 4-Nitrophenol | Methyl Iodide | Acetone | 50 | 75 | 7.15 | 0.78 |

| This compound | Methyl Iodide | Acetone | 50 | Predicted | Calculated | Calculated |

By establishing a quantitative relationship between the structural features (pKₐ, Hammett constants, etc.) and the reaction yield for a series of known reactions, the model could then predict the expected yield for the etherification of this compound under the same conditions. These predictive capabilities accelerate the discovery and optimization of synthetic routes to novel and potentially valuable derivatives.

Applications As a Key Synthetic Building Block in Organic Chemistry

Precursor for the Synthesis of Halogenated Heterocyclic Systems

The structure of 2-(Chloromethyl)-6-fluorophenol is ideally suited for the construction of heterocyclic rings, particularly those containing fluorine. The proximate arrangement of the hydroxyl and chloromethyl groups facilitates intramolecular cyclization reactions, providing an efficient route to fused ring systems.

Construction of Fluorinated Benzofurans and Related Scaffolds

One of the most direct applications of this compound is in the synthesis of fluorinated benzofurans. Benzofuran scaffolds are of significant interest in medicinal chemistry. nih.gov The introduction of fluorine into these structures can enhance metabolic stability, binding affinity, and cell permeability. nih.gov

The synthesis of 7-fluoro-2,3-dihydrobenzofuran (B11812557) can be achieved via an intramolecular Williamson ether synthesis. In this reaction, a base is used to deprotonate the phenolic hydroxyl group, forming a phenoxide. This intramolecular nucleophile then attacks the adjacent electrophilic chloromethyl group, displacing the chloride and forming the new heterocyclic ring.

Reaction Scheme: Intramolecular Cyclization to form 7-Fluoro-2,3-dihydrobenzofuran

This straightforward cyclization provides a reliable method for accessing the fluorinated dihydrobenzofuran core, which can be a precursor for further derivatization in drug discovery programs. nih.gov

Role in Pyridine (B92270) and Pyrimidine (B1678525) Derivative Synthesis

While not a direct component of the pyridine or pyrimidine ring itself, this compound can be used to introduce the (2-fluoro-6-hydroxyphenyl)methyl moiety into these heterocyclic systems. This is typically achieved through nucleophilic substitution reactions where a nitrogen atom on the pyridine or pyrimidine ring displaces the chloride of the chloromethyl group.

For instance, substituted pyridines or pyrimidines with a free amino or hydroxyl group can be alkylated with this compound. These resulting structures, which combine a phenol (B47542) with a pyridine or pyrimidine heterocycle, are scaffolds of interest in medicinal chemistry. For example, various substituted pyridines have been investigated as potential topoisomerase II inhibitors for cancer therapy. nih.gov The synthesis of such complex molecules often involves multi-step sequences where building blocks are coupled together. beilstein-journals.org

Intermediate in the Synthesis of Complex Aromatic Compounds

The dual reactivity of this compound makes it a useful intermediate for building more elaborate aromatic structures. Both the hydroxyl and chloromethyl groups can be independently or sequentially functionalized.

Routes to Advanced Aromatic Ethers and Esters

The phenolic hydroxyl group of this compound readily undergoes reactions to form ethers and esters. These reactions are fundamental in organic synthesis and are used to modify the properties of the parent molecule or to prepare it for subsequent transformations.

Ether Synthesis: Aromatic ethers can be prepared via Williamson ether synthesis, where the phenol is deprotonated with a base and reacted with an alkyl halide. For example, reacting this compound with an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate would yield 1-(chloromethyl)-3-fluoro-2-methoxybenzene.

Ester Synthesis: Esterification can be achieved by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base or an acid catalyst. The enzymatic synthesis of phenolic esters is also a known method, offering a green alternative to traditional chemical synthesis. mdpi.com For example, reaction with acetyl chloride would yield (2-chloromethyl-6-fluorophenyl) acetate.

These ether and ester derivatives are valuable intermediates themselves. The newly introduced functional groups can be further modified, or they can serve to protect the phenolic hydroxyl group while reactions are carried out at the chloromethyl position. The synthesis of various fluorinated ethers, such as trifluoromethyl and difluoromethyl ethers, is of particular importance in the development of pharmaceuticals and agrochemicals. nih.govnih.gov

Incorporation into Macrocyclic Structures

The bifunctional nature of this compound makes it a potential candidate for incorporation into macrocyclic structures. In principle, it could serve as a corner piece in a macrocycle, where the hydroxyl group is linked to one part of the macrocyclic chain and the chloromethyl group (or a derivative thereof) is linked to another. This could be achieved through sequential ether or ester linkages under high-dilution conditions that favor intramolecular cyclization over intermolecular polymerization. While specific examples of its incorporation into macrocycles are not widely reported in readily available literature, its structural motifs are found in complex natural products and designed synthetic hosts.

Role in the Preparation of Specialty Chemicals and Functional Materials

Beyond its use in pharmaceuticals and agrochemicals, this compound and its derivatives have potential applications in the field of materials science. Phenolic compounds are precursors to phenolic resins and other polymers. The presence of both a chlorine and a fluorine atom offers handles for further chemical modification, such as cross-linking or polymerization reactions. For example, derivatives of halogenated phenols have been used in the synthesis of specific types of polyphenylene polymers. fluoromart.com The reactivity of the chloromethyl group is similar to that of chloromethyl methyl ether (CMME), which is used as an external crosslinker in the preparation of hypercrosslinked copolymers via Friedel-Crafts reactions. researchgate.net This suggests that this compound could be employed in creating functional polymers with tailored thermal and chemical properties.

Based on a thorough review of available scientific and chemical literature, there is insufficient public information to construct a detailed article on This compound that meets the specified requirements for content and accuracy.

Searches for this specific compound yield minimal results, with most information referring to the related but structurally distinct compound, 2-Chloro-6-fluorophenol (B1225318). The single source identifying this compound provides a molecular formula but no associated CAS number or application data, indicating it may be a novel or highly specialized research chemical not widely documented.

Consequently, it is not possible to provide scientifically accurate and detailed research findings regarding its application in the synthesis of monomers for fluorinated polymers or the development of substituted ligands as requested in the outline. To ensure the integrity and accuracy of the information provided, no article will be generated at this time.

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-6-fluorophenol, and how can reaction yields be improved?

- Methodological Answer : The synthesis of this compound typically involves halogenation or functional group interconversion. For example, chloromethylation of 6-fluorophenol derivatives using chloromethylating agents (e.g., paraformaldehyde/HCl) under controlled acidic conditions can be optimized by:

- Adjusting reaction temperature (40–60°C) to minimize side reactions like over-chlorination.

- Using catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yield improvements may require iterative testing of solvent systems (e.g., DCM vs. THF) and stoichiometric ratios of reagents. Analogous methods for related chloromethylated aromatics are detailed in synthesis protocols for pyridine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., fluorophenyl vs. chloromethyl resonances). For instance, the fluorine atom’s deshielding effect shifts aromatic protons downfield.

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion at m/z 160.03 [M+H]⁺). NIST databases offer reference spectra for cross-validation .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) monitors purity, with acetonitrile/water mobile phases resolving polar impurities.

Q. What are the primary toxicological concerns associated with this compound in laboratory settings?

- Methodological Answer : Chlorophenols are associated with acute toxicity (e.g., mucous membrane irritation) and potential carcinogenicity. For safe handling:

- Use fume hoods and PPE (gloves, goggles) to minimize inhalation/dermal exposure .

- Implement toxicity screening using in vitro models (e.g., HepG2 cell viability assays) to quantify IC₅₀ values. Chronic exposure risks should be assessed via rodent studies, focusing on hepatic and renal endpoints .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model reaction pathways by:

- Optimizing geometries of reactants, transition states, and products.

- Calculating activation energies (ΔG‡) to compare chloromethyl vs. fluorophenyl group reactivity.

- Simulating electrostatic potential maps to identify electrophilic centers.

Published DFT studies on ethyl-6-(chloromethyl)pyrimidine carboxylates demonstrate successful correlation between computed bond dissociation energies and experimental reaction rates .

Q. What experimental strategies resolve contradictions in reported degradation pathways of this compound?

- Methodological Answer : Conflicting data on photolytic vs. microbial degradation can be addressed by:

- Conducting controlled photolysis experiments (UV-Vis, 254 nm) in aqueous/organic solvents, monitoring intermediates via LC-MS.

- Comparing aerobic/anaerobic microbial degradation using soil microcosms and 16S rRNA sequencing to identify degraders.

- Applying kinetic isotope effects (KIEs) to distinguish between hydrolytic and radical-mediated pathways.

Literature reviews should prioritize peer-reviewed toxicological profiles (e.g., ATSDR) over non-validated sources .

Q. How can researchers design studies to evaluate the environmental persistence of this compound?

- Methodological Answer :

- Half-Life Determination : Use OECD 309 guidelines to measure aerobic biodegradation in activated sludge.

- Soil Sorption Experiments : Batch equilibration methods quantify Kd (sorption coefficient) using HPLC-UV.

- Aquatic Toxicity : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) assess ecotoxicological impacts.

Cross-referencing with chlorophenol analogs (e.g., 4-chlorophenol) provides baseline data for modeling .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the genotoxicity of chlorophenol derivatives, and how can this be resolved?

- Methodological Answer : Discrepancies arise from variations in test systems (e.g., Ames test vs. comet assay) and metabolite generation. To harmonize

- Replicate studies using standardized OECD 487 (micronucleus) and 471 (bacterial mutagenicity) protocols.

- Characterize metabolites (e.g., quinones) via LC-HRMS to identify genotoxic intermediates.

- Apply systematic review frameworks (PRISMA) to evaluate study quality, as demonstrated in ATSDR’s chlorophenol assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.